molecular formula C22H27N3O6S B2401899 N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide CAS No. 872880-83-6

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2401899
CAS No.: 872880-83-6
M. Wt: 461.53
InChI Key: BIJCGBRCPCFUSA-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and characterized to explore their potential applications in various domains, including their coordination behavior and electrochemical properties. For example, Bermejo et al. (2000) investigated the synthesis of different compounds through reactions involving N-tosyl-1,2-diaminobenzene, which resulted in the formation of complexes that were crystallographically characterized and their interactions with nickel centers were explored for potential applications in coordination chemistry and electrochemical interactions (Bermejo et al., 2000).

Photodynamic Therapy Applications

Pişkin et al. (2020) focused on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which demonstrated high singlet oxygen quantum yield. These properties make them promising candidates for photodynamic therapy applications in treating cancer, showcasing the potential of sulfonamide derivatives in medical research (Pişkin et al., 2020).

Novel Synthesis Methods

Research by Beney et al. (1998) introduced new methods for the synthesis of α,β-unsaturated N-methoxy-N-methylamides, demonstrating the versatility of sulfonamide derivatives in organic synthesis. Such compounds could be applied in creating a variety of biologically active molecules or materials (Beney et al., 1998).

Molecular Docking and Antimalarial Activity

A theoretical investigation by Fahim and Ismael (2021) explored antimalarial sulfonamides' potential as COVID-19 drugs through computational calculations and molecular docking studies. This research demonstrates the broader implications of sulfonamide derivatives in addressing global health challenges beyond their traditional applications (Fahim & Ismael, 2021).

Properties

IUPAC Name

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-30-18-8-10-19(11-9-18)32(28,29)25-14-5-15-31-20(25)16-24-22(27)21(26)23-13-12-17-6-3-2-4-7-17/h2-4,6-11,20H,5,12-16H2,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJCGBRCPCFUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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